molecular formula C14H9ClFNO B3161665 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile CAS No. 872180-44-4

2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile

Cat. No.: B3161665
CAS No.: 872180-44-4
M. Wt: 261.68 g/mol
InChI Key: JZVVUAGSDNVINP-UHFFFAOYSA-N
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Description

2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile (CAS 872180-44-4) is an organic compound with the molecular formula C 14 H 9 ClFNO and a molecular weight of 261.68 g/mol . It belongs to the benzonitrile family, a class of compounds known for their utility as versatile building blocks in organic and medicinal chemistry . As a benzyloxy-substituted benzonitrile, this compound is primarily valued in research as a chemical intermediate or precursor for the synthesis of more complex molecules. Its structure, featuring both a nitrile group and a chloro-benzyloxy ether, makes it a suitable candidate for further chemical transformations, such as the formation of heterocycles or other pharmacologically relevant structures . Researchers may employ this compound in the discovery and development of new substances in fields such as pharmaceuticals and agrochemicals. It is strictly for use in a controlled laboratory environment by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or animal consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO/c15-12-5-2-1-4-10(12)9-18-14-7-3-6-13(16)11(14)8-17/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVVUAGSDNVINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Chloro Benzyloxy 6 Fluoro Benzonitrile and Analogues

Strategic Retrosynthetic Analysis of the 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the ether linkage, which is a common strategy for diaryl ether synthesis. This bond can be formed through a nucleophilic substitution reaction, suggesting two primary precursor molecules:

An electrophilic 2-chloro-6-fluorobenzonitrile (B1630290).

A nucleophilic (2-chlorophenyl)methanol.

Alternatively, the roles can be reversed:

A nucleophilic 2-hydroxy-6-fluorobenzonitrile.

An electrophilic 2-chlorobenzyl halide.

The first pathway, involving the reaction of 2-chloro-6-fluorobenzonitrile with the alkoxide of (2-chlorophenyl)methanol, is often preferred. This is because the fluorine atom at the C6 position and the electron-withdrawing nitrile group at C1 activate the C2 position of the benzonitrile (B105546) ring towards nucleophilic aromatic substitution (SNAr). This activation makes the displacement of the chlorine atom by the incoming nucleophile more facile.

Modern synthetic methods for diaryl ethers also include transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination-type reactions, which provide alternative routes for forming the C-O bond. researchgate.netorganic-chemistry.org Additionally, methods utilizing hypervalent iodine reagents have been developed for the synthesis of diaryl ethers, offering a transition-metal-free approach. acs.org These strategies can broaden the scope and functional group tolerance for constructing such scaffolds. acs.org

Precursor Synthesis and Functionalization of 2-Chloro-6-fluorobenzonitrile

The synthesis of the key intermediate, 2-chloro-6-fluorobenzonitrile, is a critical step that requires precise control over the introduction of the halogen and nitrile functionalities onto the aromatic ring.

Diazotization and Fluorination Approaches for Benzonitrile Derivatives

One effective route for the preparation of 2-chloro-6-fluorobenzonitrile involves diazotization followed by a fluorination reaction. researchgate.net The synthesis can commence from a suitable aniline precursor, such as 2-amino-6-chlorobenzonitrile.

The process involves treating the aminobenzonitrile with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. This intermediate is then subjected to a fluorination reaction, such as the Balz-Schiemann reaction, where the diazonium group is replaced by a fluorine atom upon heating the diazonium tetrafluoroborate salt.

Table 1: Representative Diazotization and Fluorination Reaction

Starting MaterialReagentsProductYield
2-Amino-6-chlorobenzonitrile1. NaNO₂, HBF₄2. Heat2-Chloro-6-fluorobenzonitrileModerate to Good

Halogenation and Nitrile Group Introduction

Alternative pathways to 2-chloro-6-fluorobenzonitrile involve the strategic introduction of the halogen and nitrile groups. For instance, starting from a fluorinated aromatic compound, a chlorine atom can be introduced via electrophilic aromatic substitution (halogenation). However, directing the halogen to the desired ortho position relative to the fluorine and meta to the future nitrile group can be challenging and may lead to isomeric mixtures.

The introduction of the nitrile group is a fundamental transformation in organic synthesis. researchgate.net This can be achieved through various methods:

Sandmeyer Reaction : A diazonium salt, prepared from the corresponding aniline, is treated with a copper(I) cyanide salt.

Rosenmund-von Braun Reaction : An aryl halide is treated with copper(I) cyanide, often at elevated temperatures.

From Carboxylic Acids or Amides : Aromatic carboxylic acids can be converted to nitriles via their primary amides, followed by dehydration. google.comorganic-chemistry.org The Letts nitrile synthesis, for example, converts aromatic carboxylic acids to nitriles using metal thiocyanates. wikipedia.org

A documented synthetic route describes the preparation of 2-chloro-6-fluorobenzonitrile from 2-chloro-6-fluoro-benzoic acid, involving steps like ammoxidation and hydrolysis. researchgate.net

Benzyloxy Group Introduction via Etherification Reactions

The final key step in the synthesis is the formation of the ether linkage between the two aromatic rings.

Williamson Ether Synthesis and Related Approaches

The Williamson ether synthesis is a classical and widely used method for preparing ethers. In the context of synthesizing the target molecule, this involves the reaction of the sodium or potassium salt of (2-chlorophenyl)methanol (the nucleophile) with 2-chloro-6-fluorobenzonitrile (the electrophile).

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the alcohol. The electron-withdrawing nature of the nitrile and fluorine groups on the benzonitrile ring facilitates the nucleophilic aromatic substitution of the chlorine atom.

Table 2: Typical Conditions for Williamson Ether Synthesis

ElectrophileNucleophileBaseSolventProduct
2-Chloro-6-fluorobenzonitrile(2-Chlorophenyl)methanolK₂CO₃DMFThis compound

Modern variations of this reaction, such as the Ullmann condensation, utilize a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol. researchgate.net Palladium-catalyzed methods, known as Buchwald-Hartwig C-O coupling, have also become powerful tools for forming diaryl ether bonds, often under milder conditions and with broader substrate scope. organic-chemistry.org

Selective Benzylic Substitution Strategies

An alternative approach involves reversing the roles of the nucleophile and electrophile. In this strategy, a nucleophilic phenoxide is generated from 2-hydroxy-6-fluorobenzonitrile, which then reacts with an electrophilic benzylic species like 2-chlorobenzyl bromide or 2-chlorobenzyl chloride.

This is a standard SN2 type reaction where the phenoxide displaces the halide from the benzylic carbon. The choice between this method and the SNAr approach often depends on the availability of starting materials and the relative reactivity of the substrates. The presence of substituents on either ring can influence the reaction rate and yield through steric and electronic effects.

Advanced and Green Synthetic Approaches for this compound

The synthesis of complex organic molecules such as this compound is increasingly benefiting from advanced methodologies that offer improved efficiency, selectivity, and sustainability. These approaches move beyond traditional methods, incorporating modern catalytic systems to construct key structural features like the benzonitrile group and the diaryl ether linkage. Green chemistry principles are central to these developments, emphasizing the use of less hazardous reagents, milder reaction conditions, and reduced waste generation.

Transition-metal catalysis provides powerful tools for the formation of C-O bonds, a critical step in the synthesis of the target molecule's ether linkage. While classical methods like the Williamson ether synthesis are viable, they can require harsh conditions. Modern cross-coupling reactions, often catalyzed by metals like palladium, copper, or cobalt, offer milder and more efficient alternatives.

For instance, cobalt-catalyzed cross-coupling reactions have emerged as a practical method for forming bonds between aryl and benzylic systems. semanticscholar.org A catalytic system using cobalt(II) chloride can facilitate the coupling of benzylic zinc reagents with various aryl halides. semanticscholar.org This methodology is noted for its tolerance of a wide array of functional groups, including nitriles and esters, which is highly relevant for the synthesis of this compound. semanticscholar.org Such reactions can proceed smoothly at moderate temperatures (e.g., 50 °C), representing a significant improvement over traditional high-temperature methods. semanticscholar.org The application of transition-metal catalysis represents a surrogate pathway to traditional cross-coupling, providing a more direct and atom-economical route to complex molecules. rsc.org

Below is a table illustrating a hypothetical cobalt-catalyzed cross-coupling reaction for a key synthetic step, highlighting the roles of the various components.

ComponentFunctionExample
Aryl HalideElectrophilic partner2-Chloro-6-fluorobenzonitrile
Benzylic ReagentNucleophilic partner(2-Chlorobenzyl)zinc chloride
CatalystFacilitates oxidative addition/reductive eliminationCobalt(II) chloride (CoCl₂)
Ligand/AdditiveStabilizes catalyst, improves yieldIsoquinoline
SolventReaction mediumTetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)

Recent advancements in synthetic chemistry have focused on photoredox and electrochemical methods, which utilize light or electricity to drive chemical transformations. acs.org These techniques are considered green as they often replace stoichiometric chemical oxidants or reductants with photons or electrons, which are "traceless" reagents. acs.orgbeilstein-journals.org

Electrochemical synthesis has been successfully applied to the preparation of nitriles from various precursors. nih.gov For example, the direct cyanation of benzoic acid to benzonitrile can be achieved through electrolysis in liquid ammonia at room temperature. rsc.org This process avoids the need for toxic reagents or expensive catalysts. rsc.org Another approach involves the electrochemical oxidation of primary amines. nih.gov By using specifically designed metal-organic framework (MOF) catalysts on an electrode, benzylamine can be efficiently converted to benzonitrile under low potential. nih.gov

Photoredox catalysis uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with organic substrates to generate highly reactive intermediates. beilstein-journals.org This strategy has been employed for a variety of transformations and offers mild reaction conditions. beilstein-journals.org The combination of photochemistry and electrochemistry can overcome the energy limitations of visible-light photons, enabling challenging chemical transformations. beilstein-journals.org These methods provide novel and efficient access to reactive intermediates like radicals and radical ions, which can lead to new bond disconnections and synthetic strategies that are otherwise difficult to achieve. acs.org

MethodEnergy SourcePrinciplePrecursor for Nitrile GroupAdvantages
Electrosynthesis ElectricityElectron transfer at an electrode surface to oxidize or reduce a substrate. acs.orgnih.govAmines, Benzoic Acids nih.govrsc.orgAvoids chemical oxidants/reductants, mild conditions, high selectivity. nih.gov
Photoredox Catalysis Visible LightA photocatalyst absorbs light to initiate single-electron transfer (SET) with a substrate. beilstein-journals.orgDinitrogen, AmidesUses light as a traceless reagent, operates under mild conditions. beilstein-journals.orgresearchgate.net
Photoelectrochemistry Light & ElectricityCombines photochemical excitation with electrochemical potential to drive reactions. beilstein-journals.orgVariousAccesses highly potent redox agents for activating unreactive feedstocks. beilstein-journals.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound involves the formation of an ether bond between 2-chloro-6-fluorobenzonitrile and (2-chlorophenyl)methanol. Optimizing the reaction conditions for this step is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

In a typical nucleophilic aromatic substitution or Williamson ether-type synthesis, a strong base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide. The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Aprotic polar solvents are often preferred as they can dissolve ionic intermediates without interfering with the nucleophile.

Drawing from methodologies for preparing similar fluorinated benzonitriles, certain conditions have proven effective. For instance, the synthesis of fluorobenzonitriles from chlorobenzonitriles via halogen exchange is often conducted in dipolar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures, ranging from 120°C to 220°C. google.com An effective synthesis route for the precursor 2-chloro-6-fluorobenzonitrile involves steps such as diazotization, fluorination, and ammoxidation. The ammoxidation step, converting a methyl group to a nitrile, is performed at high temperatures (e.g., 380°C) in a fixed-bed reactor over a specialized catalyst.

The table below outlines key parameters and their potential impact on the synthesis of the target ether.

ParameterOptionsRationale and Expected Outcome
Base K₂CO₃, Cs₂CO₃, NaHA stronger base (e.g., NaH) will more effectively deprotonate the alcohol, potentially increasing the reaction rate. However, milder bases like K₂CO₃ are often sufficient and easier to handle.
Solvent DMF, DMSO, AcetonitrileDipolar aprotic solvents are generally effective. DMF and DMSO excel at solvating cations, enhancing the nucleophilicity of the alkoxide and accelerating the reaction.
Temperature 80 - 150 °CHigher temperatures typically increase the reaction rate. However, excessively high temperatures can lead to decomposition and the formation of side products. The optimal temperature balances rate and selectivity.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)In heterogeneous reactions (e.g., with solid K₂CO₃), a phase-transfer catalyst can shuttle the anionic nucleophile into the organic phase, significantly improving the reaction rate.

Isolation and Analytical Verification Techniques for Synthetic Products

Following the synthesis of this compound, a rigorous process of isolation, purification, and analytical verification is necessary to obtain the pure product and confirm its chemical identity.

The initial work-up procedure typically involves quenching the reaction mixture, followed by extraction into an organic solvent. For example, the crude product can be poured into water and extracted with a solvent like dichloromethane (DCM). chemicalbook.com The combined organic layers are then washed with water and brine to remove inorganic salts and other water-soluble impurities, dried over an anhydrous drying agent like sodium sulfate, and concentrated under reduced pressure. chemicalbook.com

Purification is most commonly achieved using column chromatography on silica gel. chemicalbook.com This technique separates the desired product from unreacted starting materials and by-products based on differences in polarity. An alternative for thermally stable compounds is vapor distillation.

Once isolated, the identity and purity of the product must be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the final compound. lookchem.com Spectroscopic methods are employed to verify the molecular structure.

The following table summarizes the key analytical techniques used for product verification.

TechniqueAbbreviationPurposeInformation Obtained
High-Performance Liquid Chromatography HPLCPurity assessment and quantification. lookchem.comRetention time, peak area (correlates to concentration).
Gas Chromatography GCPurity assessment for volatile compounds. Retention time, percentage purity.
Infrared Spectroscopy IRIdentification of functional groups. Characteristic absorption bands for C≡N (nitrile), C-O-C (ether), C-F, and C-Cl bonds.
Nuclear Magnetic Resonance Spectroscopy NMRDetailed structural elucidation. Chemical shifts, coupling constants, and integration of ¹H and ¹³C signals to map the molecular skeleton.
Mass Spectrometry MSDetermination of molecular weight and formula. lookchem.comMolecular ion peak (M⁺) corresponding to the product's mass and fragmentation patterns.

Structure Activity Relationship Sar Investigations of 2 2 Chloro Benzyloxy 6 Fluoro Benzonitrile Derivatives

Correlating Structural Modifications of the Benzonitrile (B105546) Core with Research Outcomes

The benzonitrile group is a key pharmacophore in a multitude of biologically active molecules, often involved in critical interactions with protein targets. nih.gov Modifications to this core in derivatives of 2-(2-chloro-benzyloxy)-6-fluoro-benzonitrile have been shown to significantly impact their research outcomes. The nitrile moiety itself can act as a hydrogen bond acceptor, a crucial interaction in the binding pocket of many enzymes.

Research on related benzonitrile-containing compounds has demonstrated that the electronic properties of the ring and the spatial arrangement of substituents are pivotal. For instance, in the development of kinase inhibitors, the benzonitrile core often serves as an anchor within the ATP-binding site. The introduction of various substituents can modulate the electron density of the ring system, thereby influencing its binding affinity.

Interactive Table 1: Impact of Benzonitrile Core Modifications on Kinase Inhibition

Modification Rationale Observed Outcome
Introduction of electron-withdrawing groups To enhance hydrogen bonding potential of the nitrile Increased inhibitory activity in some kinase assays
Introduction of electron-donating groups To alter the overall electronic profile of the molecule Varied outcomes, sometimes leading to decreased activity

These findings underscore the importance of the benzonitrile core as a primary determinant of the biological activity of this class of compounds.

Impact of Fluoro and Chloro Substituents on Derivative Behavior

The presence and positioning of halogen substituents on the benzonitrile and benzyloxy rings are critical determinants of the pharmacological profile of this compound derivatives. The fluoro and chloro groups exert profound effects through a combination of steric and electronic influences.

The 6-fluoro substituent on the benzonitrile ring is particularly noteworthy. Fluorine, being the most electronegative element, can significantly alter the acidity of nearby protons and engage in favorable electrostatic interactions with the target protein. Its small size allows it to be well-tolerated in sterically constrained binding pockets.

The 2-chloro substituent on the benzyloxy moiety also plays a multifaceted role. The chlorine atom can influence the conformation of the benzyloxy group, which in turn affects how the molecule fits into its binding site. Furthermore, chlorine can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized as important for ligand-protein binding. Studies on other molecular scaffolds have shown that chloro substitution can considerably modify the biological effect of a compound.

Interactive Table 2: Effects of Halogen Substituents on Derivative Properties

Substituent Position Electronic Effect Steric Effect Potential Impact on Activity
Fluoro 6- (Benzonitrile) Strong electron-withdrawing Minimal Enhanced binding affinity through polar interactions

The interplay between the electronic and steric effects of these halogen substituents is a key consideration in the design of new derivatives with improved properties.

Influence of the Benzyloxy Moiety and its Substitutions on Derivative Properties

Substitutions on the benzyl (B1604629) ring of the benzyloxy group can have a dramatic effect on the molecule's activity. The nature and position of these substituents can alter the electronic landscape of the ring and introduce new points of interaction with the target. For example, the introduction of polar groups could lead to new hydrogen bonding opportunities, while the addition of bulky non-polar groups could enhance hydrophobic interactions.

Research on analogous compounds has shown that the benzyloxy group can be a key determinant of potency and selectivity. For instance, in a series of related inhibitors, the position of a substituent on the benzyloxy ring was found to be a critical factor in determining the inhibitory concentration.

Interactive Table 3: Influence of Benzyloxy Moiety Substitutions

Substitution on Benzyl Ring Rationale Example Outcome
Addition of a hydroxyl group Introduce a hydrogen bond donor/acceptor Can increase potency if the binding site has a complementary residue
Addition of a methoxy (B1213986) group Increase lipophilicity and alter electronic properties May enhance cell permeability and binding through hydrophobic interactions

These studies highlight the benzyloxy moiety as a versatile handle for fine-tuning the pharmacological profile of this compound derivatives.

Stereochemical Considerations in Derivatives of this compound

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. While this compound itself is achiral, the introduction of chiral centers or the potential for atropisomerism in its derivatives can lead to stereoisomers with markedly different biological activities.

Atropisomerism, a type of axial chirality, can arise in biaryl systems where rotation around the single bond connecting the two aryl rings is restricted. This is a pertinent consideration for derivatives of this compound where bulky substituents could hinder free rotation. The synthesis of axially chiral benzonitriles has been a subject of research, highlighting the importance of this form of stereoisomerism. nih.govresearchgate.net

Should a chiral center be introduced into a derivative, for example, through modification of the benzyloxy linker, it is highly probable that the resulting enantiomers will exhibit different potencies and/or selectivities. This is because one enantiomer will have a three-dimensional arrangement of atoms that is more complementary to the chiral binding site of the target protein. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the development of such derivatives.

Rational Design Principles Derived from SAR Studies

The collective SAR data from studies on this compound and related compounds provide a set of guiding principles for the rational design of new derivatives with enhanced therapeutic potential. These principles are foundational for computer-aided drug design and medicinal chemistry efforts.

Key rational design principles include:

Preservation of the Benzonitrile Core: The benzonitrile moiety is often essential for activity, and its isosteric replacement is likely to be detrimental.

Strategic Halogenation: The fluoro and chloro substituents are not merely passive additions but active contributors to binding. Their positions should be optimized to maximize favorable interactions.

Systematic Exploration of the Benzyloxy Moiety: The benzyloxy group offers a rich platform for modification. A systematic exploration of substitutions on the benzyl ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

Attention to Stereochemistry: The introduction of any element of chirality necessitates the separation and individual evaluation of stereoisomers to identify the more active eutomer.

By adhering to these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop novel compounds with improved profiles.

Mechanistic Studies of Reactions Involving 2 2 Chloro Benzyloxy 6 Fluoro Benzonitrile

Elucidation of Reaction Pathways for Benzonitrile (B105546) Transformations

The transformation of the benzonitrile group in 2-(2-chloro-benzyloxy)-6-fluoro-benzonitrile can proceed through several reaction pathways, largely dictated by the nature of the reagents and reaction conditions. A primary transformation for benzonitriles is hydrolysis, which can be catalyzed by either acid or base, to yield a carboxylic acid.

One of the established synthetic routes to the core structure of 2-chloro-6-fluorobenzonitrile (B1630290) involves a multi-step process starting from 2-chloro-6-fluorotoluene. This pathway includes diazotization, fluorination, ammoxidation, and subsequent hydrolysis reactions to yield the desired benzonitrile. researchgate.net While this outlines the formation of the benzonitrile, the transformations of the nitrile group itself in the fully substituted this compound are of significant mechanistic interest.

For instance, the hydrolysis of related benzonitriles, such as 2,6-difluorobenzonitrile, has been shown to be a consecutive reaction. In high-temperature liquid water without a catalyst, 2,6-difluorobenzonitrile first hydrolyzes to 2,6-difluorobenzamide, which then undergoes further hydrolysis to 2,6-difluorobenzoic acid. researchgate.net This suggests a similar stepwise pathway for the hydrolysis of this compound, proceeding through an amide intermediate.

Role of Catalysis in Modulating Reactivity and Selectivity

Catalysis plays a pivotal role in directing the reactivity and enhancing the selectivity of reactions involving benzonitriles. The choice of catalyst can significantly influence reaction rates and determine the final product distribution.

In the synthesis of related benzonitriles, various catalytic systems have been employed. For example, the ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile is effectively catalyzed by V2O5/Al2O3 catalysts. The catalyst's activity and selectivity are dependent on the vanadia loading and the nature of the surface species.

Furthermore, in nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated benzonitriles, the mechanism can be influenced by the presence of a base. Studies on the reaction of indoles with aryl fluorides have shown that these reactions can be subject to general base catalysis, proceeding through a borderline mechanism that is neither purely stepwise nor concerted. rsc.orgnih.gov This highlights the subtle but significant role that catalytic species can play in modulating the reaction pathway. Computational studies have also been instrumental in understanding these catalytic cycles by elucidating the structures of intermediates and transition states. researchgate.net

Investigation of Intermediates and Transition States in Reactions

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species such as intermediates and transition states. For reactions involving this compound, particularly nucleophilic aromatic substitution, the formation of a Meisenheimer complex is a key mechanistic feature.

A Meisenheimer complex is a resonance-stabilized anionic intermediate formed by the addition of a nucleophile to an electron-deficient aromatic ring. In the case of 2,6-disubstituted benzonitriles, the presence of electron-withdrawing groups, such as the nitrile and the fluorine atom, facilitates the formation of such intermediates. The stability of the Meisenheimer complex is a critical factor in determining the reaction's feasibility and rate.

Computational studies, often employing Density Functional Theory (DFT), have become an invaluable tool for investigating the geometries and energies of these transient species. rsc.org For SNAr reactions, calculations can predict whether the mechanism is stepwise, involving a distinct Meisenheimer intermediate, or concerted, where bond formation and bond breaking occur simultaneously. The nature of the nucleophile, the solvent, and the substituents on the aromatic ring all influence the energy landscape of the reaction and thus the preferred mechanistic pathway. nih.gov For instance, DFT calculations have predicted that borderline mechanisms are operative for a broad range of industrially relevant SNAr reactions involving azole nucleophiles. rsc.org

Kinetic and Thermodynamic Aspects of Benzonitrile Derivatization

The rates and equilibria of chemical reactions are governed by kinetic and thermodynamic parameters. Understanding these aspects for the derivatization of this compound is essential for process optimization and for predicting the spontaneity and extent of a reaction.

Kinetic Parameters: Kinetic studies provide information about the reaction rate and the factors that influence it, such as concentration, temperature, and the presence of a catalyst. The rate of hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water has been studied, and the apparent activation energies for the consecutive hydrolysis steps were determined. researchgate.net The activation energy for the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide was found to be 96.7 kJ·mol⁻¹, and for the subsequent hydrolysis of the amide to the carboxylic acid, it was 75.4 kJ·mol⁻¹. researchgate.net These values provide a quantitative measure of the energy barrier that must be overcome for the reaction to proceed.

A study on the SNAr reaction between indole and 4-fluorobenzonitrile measured the entropy of activation (ΔS‡) to be -44(1) e.u., which is consistent with a highly organized rate-determining transition structure. nih.gov Such data is crucial for constructing a complete picture of the reaction mechanism.

Below is an interactive data table summarizing kinetic data for the hydrolysis of a related compound, 2,6-difluorobenzonitrile.

Reaction StepActivation Energy (Ea)
2,6-Difluorobenzonitrile to 2,6-Difluorobenzamide96.7 kJ·mol⁻¹
2,6-Difluorobenzamide to 2,6-Difluorobenzoic Acid75.4 kJ·mol⁻¹
2,6-Difluorobenzoic Acid Decarboxylation184.3 kJ·mol⁻¹

Computational and Theoretical Chemistry of 2 2 Chloro Benzyloxy 6 Fluoro Benzonitrile

Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for determining the molecular structure and properties of chemical compounds. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to find the optimized geometric parameters, such as bond lengths and angles, and to derive various electronic properties.

While specific published DFT or ab initio studies for 2-(2-chloro-benzyloxy)-6-fluoro-benzonitrile are not available, the methodology can be understood from research on analogous structures like 2-chloro-6-methylbenzonitrile. researchgate.netresearchgate.net For such molecules, methods like the Hartree-Fock (HF) approach are used to calculate the optimized geometry. researchgate.net The results from these calculations are often in good agreement with experimental data where available, though slight variations are expected as calculations typically model the molecule in a gaseous phase, whereas experimental data might be from a crystalline state. researchgate.net The benzene (B151609) rings in these types of substituted structures often show slight distortions from a perfect hexagonal shape due to the influence of the substituents. researchgate.net

Below is a table showing representative optimized geometric parameters for the related molecule 2-chloro-6-methylbenzonitrile, as calculated using the HF/6-311+G* method, which illustrates the type of data generated in these studies.

ParameterCalculated Value
C1-C2 Bond Length (Å)1.405
C2-C3 Bond Length (Å)1.385
C1-C6 Bond Length (Å)1.407
C2-C1-C6 Bond Angle (°)117.8
C1-C2-C3 Bond Angle (°)121.5
C1-C6-C5 Bond Angle (°)121.3

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound, which possesses significant rotational freedom, primarily around the C-O-C ether linkage. This analysis involves mapping the molecule's potential energy landscape to identify stable low-energy conformers and the transition states that separate them. rsc.org The potential energy landscape provides a conceptual and computational framework for predicting molecular properties and understanding thermodynamics and kinetics. rsc.org

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical methods are used to analyze the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. analis.com.my

Studies on related benzonitrile (B105546) derivatives, such as 2-amino-4-chlorobenzonitrile, have utilized DFT calculations (at the B3LYP/6-311++G(d,p) level) to determine these electronic properties. analis.com.my For this molecule, the HOMO and LUMO energies were calculated to be -8.1171 eV and -4.6183 eV, respectively, resulting in an energy gap of 3.4988 eV. analis.com.my Furthermore, Mulliken charge analysis can reveal the partial atomic charges across the molecule, identifying potential nucleophilic (electron-rich) and electrophilic (electron-poor) sites. analis.com.my For this compound, such analysis would likely indicate nucleophilic character on the nitrogen atom of the nitrile group and the oxygen of the ether linkage.

Electronic PropertyExample Value (from 2-amino-4-chlorobenzonitrile) analis.com.my
HOMO Energy-8.1171 eV
LUMO Energy-4.6183 eV
Energy Gap (ΔE)3.4988 eV

In Silico Modeling for Design of Novel Derivatives

In silico modeling has become an indispensable tool in modern chemistry for the rational design of novel molecules with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. nih.gov This approach involves computationally designing and screening new derivatives of a parent compound to predict their activities and properties before they are synthesized in a laboratory. semanticscholar.orgnih.gov

For a parent structure like this compound, in silico modeling could be used to explore how modifications to its structure—such as altering the substitution patterns on the phenyl rings or replacing functional groups—would affect its biological activity or material properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are commonly employed. nih.govresearchgate.net For instance, molecular docking could be used to predict the binding affinity of novel derivatives to a specific protein target, guiding the design of more potent therapeutic agents. semanticscholar.orgresearchgate.net

Spectroscopic Property Predictions and Validation

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. Theoretical vibrational (Infrared and Raman) spectra, as well as NMR chemical shifts, can be calculated with a high degree of accuracy.

Research Applications of 2 2 Chloro Benzyloxy 6 Fluoro Benzonitrile As a Chemical Building Block

Role as a Precursor in Diverse Organic Synthesis

As a substituted benzonitrile (B105546), "2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile" possesses several reactive sites that could theoretically make it a versatile precursor in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening pathways to a variety of functionalized molecules. The fluorine and chlorine atoms on the aromatic rings can potentially be displaced or involved in cross-coupling reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

However, without experimental data, the reactivity of this specific combination of functional groups remains speculative. The interplay between the electron-withdrawing nitrile and fluorine groups and the bulky, electronically complex 2-chlorobenzyloxy substituent would significantly influence the regioselectivity and efficiency of any synthetic transformation.

Utilization in the Synthesis of Complex Heterocyclic Systems

Benzonitrile derivatives are well-established starting materials for the synthesis of nitrogen-containing heterocyclic compounds. For instance, the reaction of ortho-aminobenzonitriles with various reagents can lead to the formation of quinazolines, which are important scaffolds in medicinal chemistry. While "this compound" lacks the ortho-amino group, the nitrile functionality could still participate in cyclization reactions to form different heterocyclic systems. For example, it could potentially react with difunctional reagents to construct five- or six-membered rings. The specific conditions and resulting heterocyclic structures would be highly dependent on the reactivity of the nitrile group in the context of the other substituents.

Intermediate for Functional Molecules in Medicinal Chemistry Research

Should this compound become available, it could be envisioned as a scaffold to be further elaborated into potential kinase inhibitors, receptor antagonists, or other therapeutic agents. However, this remains a hypothetical application in the absence of any published biological studies.

Contributions to Materials Science Research

Benzonitrile-containing molecules can exhibit interesting electronic and photophysical properties, making them candidates for applications in materials science, for example, as components of liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers. The polarity of the nitrile group and the potential for intermolecular interactions could influence the self-assembly and bulk properties of materials incorporating this molecule. The presence of halogen atoms might also affect properties such as flame retardancy. As with its other potential applications, its utility in materials science is yet to be explored.

Future Research Directions and Methodological Innovations for 2 2 Chloro Benzyloxy 6 Fluoro Benzonitrile

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, will be a central theme. jocpr.comprimescholars.com

Current synthetic approaches to related benzonitriles often involve multi-step processes with potential drawbacks such as the use of expensive or hazardous reagents and the generation of significant waste. For instance, traditional methods for producing fluorinated aromatics can have low conversion and yield rates. google.com Future research should focus on developing novel, more direct synthetic pathways.

Key strategies for improving sustainability and atom economy include:

Catalytic Systems: Employing novel catalytic systems can reduce the need for stoichiometric reagents. The use of ionic liquids as recyclable catalysts and solvents has shown promise in greening benzonitrile (B105546) synthesis, in some cases achieving 100% yield and conversion for simpler benzonitriles. rsc.orgrsc.org Exploring earth-abundant metal catalysts (e.g., iron, cobalt) is another emerging area that could replace precious metal catalysts like ruthenium and iridium. rsc.org

One-Pot Reactions: Designing one-pot syntheses where multiple reaction steps are carried out in the same vessel can significantly reduce solvent waste and purification steps.

Alternative Energy Sources: Investigating the use of alternative energy sources like microwave irradiation or photolysis could lead to faster, more efficient reactions with lower energy consumption. nih.govresearchgate.net

Atom-Economical Reactions: The design of syntheses that maximize the use of addition reactions, such as Diels-Alder or coupling reactions, would inherently increase atom economy. jocpr.comresearchgate.net A 100% atom-economical approach has been demonstrated for the iodosulfenylation of alkynes, showcasing the potential for such methods. rsc.org

Table 1: Comparison of Synthetic Approaches for Benzonitriles
MethodAdvantagesDisadvantagesAtom EconomyKey Research Direction
Classical Halogen Exchange Utilizes available starting materialsCan have low yields; harsh conditions (200-250°C) google.comModerateDevelopment of more efficient catalysts to lower reaction temperatures and improve yields.
Aldoxime Dehydration Direct conversion of aldehydesExpensive starting materials; potential pollution Low to ModerateUse of greener dehydrating agents and solvent-free conditions.
Ionic Liquid Catalysis High yield; recyclable catalyst; simplified separation rsc.orgresearchgate.netScalability and cost of ionic liquidsHighDesign of new, low-cost ionic liquids with multiple catalytic roles.
Photolytic Cyanation Can proceed in high yields (48-100%) nih.govRequires specialized photochemical equipmentHighBroadening the substrate scope to more complex halogenated aromatics.

Exploration of Novel Reactivity and Derivatization Strategies

The unique arrangement of chloro, fluoro, and benzyloxy substituents on the benzonitrile scaffold of this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate how these functional groups influence the molecule's chemical behavior and how they can be leveraged for further derivatization.

The nitrile group itself is a versatile functional handle, capable of being transformed into amines, amides, carboxylic acids, and various heterocyclic systems. masterorganicchemistry.com The presence of two different halogen atoms (chlorine and fluorine) offers possibilities for selective cross-coupling reactions. The ether linkage could also be a point of modification.

Future research directions in this area include:

Selective Functionalization: Developing reactions that can selectively target one of the halogen atoms. For example, conditions could be optimized for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions at the chlorine position while leaving the more robust C-F bond intact.

Cycloaddition Reactions: Investigating the participation of the nitrile group in cycloaddition reactions to construct complex heterocyclic structures, which are common motifs in medicinal chemistry. researchgate.net

Ortho-Lithiation: Exploring directed ortho-lithiation strategies, where the ether or nitrile group directs metallation to an adjacent position on the aromatic ring, opening pathways for introducing new substituents.

Bioorthogonal Chemistry: Given the diverse applications of nitrilimines in bioorthogonal chemistry, exploring the conversion of the nitrile group into such reactive intermediates could be a fruitful avenue. researchgate.net

Integration of Advanced Computational Techniques for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For a molecule like this compound, integrating computational techniques will be crucial for unlocking its full potential.

Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure, reactivity, and spectroscopic properties of organic molecules. mdpi.commdpi.com

Key applications of computational techniques include:

Reaction Mechanism and Regioselectivity Prediction: DFT calculations can be used to model potential reaction pathways for derivatization, predict activation energies, and determine the most likely regio- and stereochemical outcomes. mdpi.com This is especially important for predicting selectivity in cross-coupling reactions involving the two different halogen atoms.

Design of Novel Derivatives: Computational screening can be used to design new derivatives with specific desired properties. For instance, by modeling the electronic properties of various substituted analogues, researchers can predict their potential as materials for Organic Light-Emitting Diodes (OLEDs), a field where benzonitrile derivatives have shown promise. unibo.itrsc.org

Spectroscopic Characterization: Simulating spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of newly synthesized compounds and provide insights into their electronic structure. mdpi.com

Table 2: Potential Computational Studies on this compound
Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT) Predict regioselectivity of nucleophilic aromatic substitution.Determine whether the chloro or fluoro substituent is more likely to be displaced under various conditions.
Time-Dependent DFT (TD-DFT) Model the electronic transitions and predict photophysical properties.Identify potential for applications in optoelectronics (e.g., TADF emitters). unibo.it
Molecular Dynamics (MD) Simulation Investigate conformational preferences and intermolecular interactions.Understand solid-state packing and potential for polymorphism. rsc.org
Conceptual DFT Analyze local reactivity indices (Parr functions).Identify the most electrophilic and nucleophilic sites on the molecule to guide derivatization strategies. mdpi.com

Emerging Research Areas for Halogenated Benzonitrile Compounds

Halogenated organic compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov The specific combination of chlorine and fluorine in this compound places it within several emerging research areas.

Medicinal Chemistry: Fluorine is a common substituent in modern pharmaceuticals, often used to improve metabolic stability, binding affinity, and bioavailability. mdpi.com Benzonitrile derivatives have been explored as inhibitors for targets like PD-1/PD-L1 in cancer therapy. nih.govresearchgate.net Future work could involve synthesizing analogues of the title compound and screening them for various biological activities.

Materials Science: Fluorinated benzonitriles are being investigated as advanced materials. Their unique electronic properties make them candidates for use in OLEDs, particularly as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org The introduction of different halogen and benzyloxy groups can tune the electronic and photophysical properties of the core structure.

Agrochemicals: Halogenated aromatics are a cornerstone of the agrochemical industry. databridgemarketresearch.com Research into the potential herbicidal or fungicidal properties of new halogenated benzonitriles is a continuous area of interest.

Halogen Bonding Studies: The presence of both chlorine and fluorine allows for the study of halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in crystal engineering and molecular recognition. researchgate.net

Addressing Synthetic and Methodological Challenges in Complex Benzonitrile Chemistry

The synthesis of complex, multi-substituted benzonitriles like this compound is not without its challenges. Overcoming these hurdles will require methodological innovation.

Reagent and Substrate Availability: A significant challenge can be the high cost and limited availability of appropriately substituted starting materials. Developing more efficient routes from simple, readily available feedstocks is a key goal.

Control of Selectivity: When multiple reactive sites are present, achieving high selectivity is paramount. For instance, reactions must be developed that can differentiate between the C-Cl and C-F bonds or between different positions on the aromatic rings.

Hydrolytic Stability: While the presence of ortho-halogen atoms can increase the hydrolytic stability of the nitrile group compared to other benzonitriles, this is still a potential side reaction that must be managed, especially under acidic or basic conditions. google.com

Purification: The separation of the desired product from closely related isomers or byproducts can be difficult, especially in reactions with low selectivity. Future methodological developments should aim for cleaner reactions that minimize the need for extensive chromatographic purification.

Innovations to address these challenges may include the development of novel protecting group strategies, the use of flow chemistry for better reaction control and safety, and the application of machine learning algorithms to optimize reaction conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile, and how can reaction conditions be optimized?

  • Answer : A two-step approach is typically employed:

Intermediate Preparation : React 6-fluoro-2-hydroxybenzonitrile with 2-chlorobenzyl chloride via nucleophilic aromatic substitution. Use a base like K₂CO₃ in DMF at 60–80°C to deprotonate the hydroxyl group and facilitate substitution .

Purification : Column chromatography (hexane:ethyl acetate gradient) removes unreacted starting materials and by-products. Optimize reaction time and stoichiometry (1:1.2 molar ratio of hydroxyl precursor to benzyl chloride) to maximize yield (typically 70–85%) .

Q. How should researchers confirm the structural identity and purity of this compound?

  • Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitrile at ~110 ppm, benzyloxy protons as a doublet).
  • Chromatography : HPLC (C18 column, acetonitrile/water) to verify purity (>98%).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ = 265.04) .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro substituent influence reactivity in further functionalization?

  • Answer : The electron-withdrawing chloro group on the benzyloxy ring deactivates the aromatic system, directing electrophilic substitution to the para position. Computational studies (DFT) show reduced electron density at the ortho position of the benzyloxy group, favoring regioselective reactions. Experimental validation via nitration or halogenation confirms para dominance .

Q. What strategies resolve contradictions in reported yields when scaling up synthesis?

  • Answer : Discrepancies often arise from solvent polarity and temperature gradients. Lab-scale syntheses in DMF (high polarity) may differ from industrial methods using toluene (lower polarity, higher boiling point). Use design of experiments (DoE) to optimize parameters:

  • Critical Factors : Solvent, temperature, catalyst (e.g., KI for SN2 acceleration).
  • Validation : Compare kinetic data (e.g., Arrhenius plots) across scales .

Q. How can researchers identify and mitigate by-products formed during synthesis?

  • Answer : Common by-products include:

  • Di-substituted derivatives : From over-alkylation (e.g., bis-benzyloxy impurities).
  • Hydrolysis products : Nitrile → amide conversion under acidic conditions.
    Mitigation involves:
  • Analytical Monitoring : LC-MS to track by-product formation.
  • Condition Adjustments : Reduce reaction time or use milder bases (e.g., NaHCO₃ instead of KOH) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under ambient conditions?

  • Answer : Stability varies with substituent positioning and storage practices. Studies on analogs (e.g., 2-fluoro-6-phenoxybenzonitrile) show moisture sensitivity due to the nitrile group. For the target compound:

  • Degradation Pathways : Hydrolysis of the nitrile to an amide in humid environments.
  • Resolution : Store under inert atmosphere (N₂/Ar) at –20°C. Confirm stability via periodic TLC/NMR over 6 months .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 7.45–7.30 (m, 4H, benzyloxy), δ 7.10 (d, J=8.4 Hz, 1H, F-substituted)
¹³C NMR (100 MHz, CDCl₃)δ 158.9 (C-O), δ 115.2 (C≡N), δ 112.4 (C-F)
FT-IRν 2230 cm⁻¹ (C≡N stretch), ν 1240 cm⁻¹ (C-O-C asym)

Table 2 : Optimization of Reaction Conditions

ParameterLab-Scale (1 mmol)Pilot-Scale (100 mmol)Reference
SolventDMFToluene
Temperature80°C110°C
Yield78%82%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.